molecular formula C16H22F3N5O2S B2752942 N-(4-(methylthio)-1-oxo-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butan-2-yl)acetamide CAS No. 2034206-36-3

N-(4-(methylthio)-1-oxo-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butan-2-yl)acetamide

Cat. No. B2752942
CAS RN: 2034206-36-3
M. Wt: 405.44
InChI Key: CYKYNVQYQKEKMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(methylthio)-1-oxo-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butan-2-yl)acetamide is a useful research compound. Its molecular formula is C16H22F3N5O2S and its molecular weight is 405.44. The purity is usually 95%.
BenchChem offers high-quality N-(4-(methylthio)-1-oxo-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butan-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(methylthio)-1-oxo-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butan-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

The compound has been synthesized as part of a series of trifluoromethyl-containing polysubstituted pyrimidine derivatives, with the aim of developing more effective anti-tumor drugs . The antiproliferative activity of these compounds was evaluated against four human tumor cell lines (PC-3, MGC-803, MCF-7, HGC-27) using the MTT method . Some of the compounds showed moderate anti-proliferative activities .

Selectivity for PC-3 Cells

Among the synthesized compounds, some have shown good selectivity for PC-3 cells . The IC50 values (concentration required to achieve 50% inhibition of the tumor cell proliferation) of these compounds for PC-3 cells were significantly better than that of the positive control 5-fluorouracil .

Interaction with Ubiquitin-Specific Protease 7 (USP7)

Molecular docking results indicated that some of the synthesized compounds were likely to be well integrated in the hydrophobic pocket of ubiquitin-specific protease 7 (USP7), which has the value of further research and development .

Antimicrobial Activity

Similar compounds have been synthesized and evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species . Some of these compounds have shown promising antimicrobial activity .

Antiproliferative Activity

The synthesized compounds were also evaluated for their anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay . Some of the compounds were found to be the most active ones against this breast cancer cell line .

Molecular Docking Studies

Molecular docking studies were carried out to study the binding mode of active compounds with receptor . The results demonstrated that some of the compounds displayed good docking score within the binding pocket of the selected PDB ID (1JIJ, 4WMZ and 3ERT) and have the potential to be used as lead compounds for rational drug designing .

properties

IUPAC Name

N-[4-methylsulfanyl-1-oxo-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]butan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F3N5O2S/c1-11(25)22-12(3-8-27-2)15(26)24-6-4-23(5-7-24)14-9-13(16(17,18)19)20-10-21-14/h9-10,12H,3-8H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKYNVQYQKEKMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCSC)C(=O)N1CCN(CC1)C2=NC=NC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(methylthio)-1-oxo-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butan-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.